Product packaging for Fluoroiodomethane(Cat. No.:CAS No. 373-53-5)

Fluoroiodomethane

Cat. No.: B1339756
CAS No.: 373-53-5
M. Wt: 159.929 g/mol
InChI Key: XGVXNTVBGYLJIR-UHFFFAOYSA-N
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Description

Fluoroiodomethane is a useful research compound. Its molecular formula is CH2FI and its molecular weight is 159.929 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2FI B1339756 Fluoroiodomethane CAS No. 373-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoro(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH2FI/c2-1-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXNTVBGYLJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553763
Record name Fluoro(iodo)methane
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Molecular Weight

159.929 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-53-5
Record name Methane, fluoroiodo-
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Record name Fluoro(iodo)methane
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Record name fluoro(iodo)methane
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The Crucial Role of Monofluoromethylation

The strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing the properties of pharmaceuticals and agrochemicals. nih.govrsc.orgrsc.org The monofluoromethyl group (CH₂F) is particularly valuable as it acts as a bioisostere for common functional groups like methyl (-CH₃), hydroxyl (-CH₂OH), and amine (-CH₂NH₂) groups. nih.govresearchgate.netresearchgate.net This substitution can lead to improved metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.netnih.govuni-muenchen.de Consequently, monofluoromethylation has become a critical strategy in drug discovery and the development of novel bioactive compounds. mdpi.comresearchgate.netnih.gov

The introduction of the CH₂F motif is a key objective in medicinal chemistry for creating new drugs with enhanced efficacy. nih.govresearchgate.net For instance, the radical monofluoromethylation of alkenes is recognized as an attractive method for accessing compounds containing the CH₂F group. mdpi.comresearchgate.net Research has demonstrated that monofluoromethylated compounds have potential applications as enzyme inhibitors and can be relevant in treating diseases like Parkinson's disease. researchgate.netmdpi.com

A Historical Look at Monofluoromethylating Agents

The development of reagents capable of transferring the monofluoromethyl group has evolved significantly over time. Historically, simple compounds such as fluoromethyl halides (CH₂FX, where X is Cl, Br, I) and fluoromethanol (B1602374) were among the first to be used. nih.gov The first electrophilic introduction of a monofluoromethyl group was reported in 1953, involving the reaction of aromatic compounds with fluoromethanol. researchgate.net

Over the past few decades, and particularly in the last ten years, the number of available monofluoromethylating agents has nearly doubled, reflecting intense research in this area. nih.gov This expansion was driven by the need for more efficient, stable, and versatile reagents. Many of the classical and newly developed reagents are based on fluorohalomethanes. nih.gov The quest for better reagents is also motivated by the phasing out of ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrobromofluorocarbons (HBFCs), creating a demand for environmentally safer alternatives like fluoroiodomethane. uni-muenchen.dechemicalbook.com

Table 1: Timeline of Key Monofluoromethylating Agent Development

Year of First UseReagent/ClassSignificance
1953FluoromethanolFirst electrophilic monofluoromethylation. researchgate.net
2006Fluorobis(phenylsulfonyl)methane (FBSM)Enabled a number of new fluoromethylation reactions. nih.gov
2008S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborateFirst shelf-stable, highly reactive electrophilic monofluoromethylating reagent. chinesechemsoc.org
Recent YearsThis compound (CH₂FI)Emerged as a versatile, non-ozone-depleting agent for various monofluoromethylation strategies. chemicalbook.comresearchgate.net

Fluoroiodomethane: a Versatile C1 Building Block

Nucleophilic Transformations with this compound

Nucleophilic transformations involving this compound are a cornerstone of its synthetic utility, primarily revolving around its ability to act as a precursor to fluorinated carbanions or to be directly attacked by nucleophiles. These methods provide powerful strategies for the formation of carbon-carbon and carbon-heteroatom bonds, introducing the valuable monofluoromethyl moiety.

Generation and Reactivity of Fluoroalkyl Carbanions and Carbenoids

The direct use of a fluoromethyl carbanion in synthesis is hindered by its significant chemical instability. chemicalbook.com However, this compound serves as an effective C1 building block for generating more stable metallated fluorinated species, such as fluorinated carbenoids (M-CH₂F). chemicalbook.com These species can be formed through metal/iodine or metal/hydrogen exchange reactions. chemicalbook.com For instance, the generation of a "fleeting" lithium fluorocarbenoid (LiCH₂F) from this compound has been reported. researchgate.netresearchgate.net This highly reactive intermediate can then engage with a variety of electrophiles. researchgate.netresearchgate.net Precise reaction conditions are crucial for the successful generation and synthetic use of such labile species. researchgate.netresearchgate.net The reactivity of these carbenoids has been demonstrated in their addition to numerous electrophiles, enabling the single-step synthesis of valuable compounds like fluoro alcohols and fluoro amines. researchgate.net

One documented example is the direct nucleophilic fluoromethylation of piperidin-4-one, which utilizes a lithium fluorocarbenoid generated from this compound to produce the corresponding fluoroaminoalcohol in quantitative yield. mdpi.com

Direct Nucleophilic Monofluoromethylation Protocols

A significant breakthrough in this area was the development of a direct nucleophilic monofluoromethylation protocol that uses this compound as a precursor to fluoromethyllithium. chemicalbook.comnih.gov This method, which operates under Barbier-type conditions, involves generating the fluoromethyllithium in the presence of the electrophilic partner. chemicalbook.com The robustness of this strategy was confirmed by the successful preparation of over 45 different monofluoromethylated adducts. chemicalbook.com

The scope of this protocol is broad, encompassing a variety of electrophiles as detailed in the table below.

Electrophile ClassReagents & ConditionsProduct TypeYieldReference
AldehydesCH₂FI, MeLi·LiBr, THF/Et₂O, -78 °CFluoro AlcoholsGood chemicalbook.com
KetonesCH₂FI, MeLi·LiBr, THF/Et₂O, -78 °CFluoro AlcoholsGood chemicalbook.comresearchgate.net
IminesCH₂FI, MeLi·LiBr, THF/Et₂O, -78 °CFluoro AminesGood chemicalbook.comresearchgate.net
Weinreb AmidesCH₂FI, MeLi·LiBr, THF/Et₂O, -78 °CFluoromethyl KetonesGood chemicalbook.com
Piperidin-4-oneCH₂FI, Lithium baseFluoroaminoalcoholQuantitative mdpi.com

This table presents generalized findings from the cited research. Yields are described qualitatively as "Good" or "Quantitative" based on the source material.

Metal/Halogen and Metal/Hydrogen Exchange Reactions

This compound's structure is ideal for selective metal-halogen exchange reactions. The significant difference in bond dissociation energies between the C–I bond (approx. 233 kJ mol⁻¹) and the C–F bond (approx. 460 kJ mol⁻¹) allows for the preferential cleavage of the carbon-iodine bond. researchgate.net This selective activation enables iodine-metal exchange protocols, which are fundamental to generating fluoromethyl carbanions and carbenoids. chemicalbook.comresearchgate.net

The process typically involves treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. harvard.eduprinceton.edu This exchange is extremely rapid and results in the formation of a fluoromethyllithium species and an alkyl iodide. harvard.edu The reaction is reversible, and the equilibrium position is influenced by the stability of the organolithium reagents involved. princeton.edu this compound can also undergo metal/hydrogen exchange, which offers an alternative pathway to fluorinated carbenoids of the type M-CHI-F. chemicalbook.com These exchange reactions are crucial first steps in many nucleophilic monofluoromethylation strategies. chemicalbook.comresearchgate.net

Stereochemical Control in Nucleophilic Processes

Achieving stereochemical control during monofluoromethylation is a significant synthetic challenge. Research has shown that direct, one-step nucleophilic substitutions using this compound can proceed while retaining the chiral information of the starting material. acs.org The choice of base and solvent is critical in preventing racemization. acs.org

For example, in the monofluoromethylation of a chiral secondary alcohol, using a strong base like sodium hydride (NaH) in solvents such as DMF or THF resulted in noticeable racemization. acs.org In contrast, employing cesium carbonate (Cs₂CO₃) proved beneficial, leading to high yields while preserving the enantiomeric ratio (er). acs.org This demonstrates that with optimized conditions, this compound can be used in stereoselective transformations.

Table: Effect of Base on Stereochemical Outcome acs.org

BaseSolventConversionEnantiomeric Ratio (er)
NaHDMFIncompletePerceptible Racemization
NaHTHFIncompletePerceptible Racemization
Cs₂CO₃DMFHighPreserved
CsHCO₃DMFHighPreserved

Data is generalized from a study on the monofluoromethylation of (S)-1-phenylethanol. acs.org

Electrophilic Transformations with this compound

In electrophilic transformations, this compound acts as an electrophilic source of the monofluoromethyl group. The electron-withdrawing nature of the fluorine atom renders the carbon center susceptible to attack by nucleophiles, proceeding through what is believed to be an Sₙ2 mechanism. chemicalbook.comchemrevlett.com This reactivity has been exploited to monofluoromethylate a wide range of heteroatom nucleophiles. chemicalbook.com

Electrophilic Monofluoromethylation of Heteroatom Nucleophiles

This compound is an effective electrophilic reagent for transferring the CH₂F unit to various heteroatom-centered nucleophiles, including those based on oxygen, sulfur, nitrogen, and selenium. acs.orgnih.gov These reactions are typically conducted under mild basic conditions and benefit from the convenient liquid state of this compound (b.p. 53.4 °C). acs.orgnih.gov The methodology has been successfully applied to a diverse array of nucleophiles, including phenols, thiophenols, carboxylic acids, and nitrogen-containing heterocycles. acs.orgchemrevlett.com The process is often high-yielding and can be chemoselective, as demonstrated in the selective monofluoromethylation of the purine (B94841) base theophylline (B1681296) and the H₂-antagonist cimetidine. acs.org

Table: Electrophilic Monofluoromethylation of Various Nucleophiles

Nucleophile ClassSubstrate ExampleBaseSolventProductReference
O-NucleophilesPhenolCs₂CO₃DMFMonofluoromethoxy arene acs.orgchemrevlett.com
S-NucleophilesThiophenolCs₂CO₃DMF(Fluoromethyl)thioether acs.orgchemrevlett.com
N-NucleophilesTheophyllineCs₂CO₃DMF7-(Fluoromethyl)theophylline acs.org
N-Nucleophiles2-MethylimidazoleK₂CO₃MeCN1-(Fluoromethyl)-2-methylimidazole mdpi.com
Se-NucleophilesSelenophenolCs₂CO₃DMF(Fluoromethyl)selenoether acs.org

This table summarizes typical reaction conditions and products from the cited literature.

The versatility of this method is further highlighted by its application in modifying existing drugs, allowing for the rapid preparation of pharmaceutically relevant fluoro-analogues. acs.orgnih.gov

This compound: A Versatile Reagent in Modern Organic Synthesis

This compound (CH₂FI), a simple C1 building block, has garnered significant attention in recent years as a versatile agent for introducing the monofluoromethyl (CH₂F) group into organic molecules. researchgate.net Its convenient liquid state and commercial availability have spurred the development of a variety of synthetic protocols. researchgate.netacs.org This article explores advanced synthetic methodologies that capitalize on the unique reactivity of this compound, with a specific focus on electrophilic and radical-mediated transformations.

Spectroscopic Characterization and Structural Analysis of Fluoroiodomethane and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure of fluoroiodomethane has been accomplished through a combination of high-resolution spectroscopic methods and advanced quantum-chemical calculations. researchgate.netaip.org

Rotational spectroscopy has been a particularly powerful tool. The rotational spectrum of this compound has been extensively studied over a vast frequency range, from 5 GHz up to 1.05 THz, using a combination of Fourier-transform microwave (FTMW), millimeter-/submillimeter-wave, and terahertz (THz) spectrometers. researchgate.netaip.org These comprehensive investigations have led to the accurate determination of its ground-state rotational constants and a full set of centrifugal-distortion constants (quartic, sextic, and even some octic). aip.orgnih.gov The analysis of the rotational spectra for various isotopologues, including mono- and bi-deuterated species (CHDFI and CD₂FI) and the ¹³C-containing species (¹³CH₂FI), has allowed for the derivation of a semi-experimental equilibrium structure. aip.orgnih.gov

A key feature of the rotational spectrum of CH₂FI is its complex hyperfine structure, which arises from the large nuclear quadrupole moment of the iodine atom. aip.org This complexity requires a full diagonalization of the rotational Hamiltonian that includes the quadrupole-coupling terms for a successful analysis. aip.org High-resolution techniques, such as FTMW spectroscopy and the Lamb-dip technique, have enabled the thorough investigation of this hyperfine structure, leading to the accurate determination of the complete iodine quadrupole-coupling tensor and the diagonal elements of the iodine spin-rotation tensor. researchgate.netaip.orgnih.gov

Quantum-chemical calculations have been indispensable in guiding and supplementing these experimental investigations. aip.orgaip.org Theoretical predictions of spectroscopic parameters were essential for the initial assignment of the complex spectra. aip.org Notably, accounting for relativistic effects in these calculations is crucial for achieving reliable and quantitative predictions, especially for properties like the dipole moment and the iodine quadrupole-coupling constants, where relativistic corrections can account for up to 34% and 16% of the total values, respectively. researchgate.netaip.org

Vibrational spectroscopy, specifically Raman spectroscopy, has also been used to characterize this compound in both liquid and solid states. researchgate.netabcr.com The vibrational modes have been assigned with the support of quantum chemical calculations, providing further insight into the molecule's structural dynamics. abcr.com Additionally, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is routinely used to characterize this compound and its reaction products, with characteristic chemical shifts and coupling constants providing definitive proof of structure. chemwhat.comd-nb.info For instance, in CD₃CN, the ¹⁹F NMR resonance of this compound is observed at -190.3 ppm. d-nb.info

Table 1: Selected Spectroscopic Data for this compound (CH₂FI)

Parameter Value Technique Reference
Rotational Constants
A 36320.1283(14) MHz Microwave Spectroscopy aip.org
B 4363.15589(18) MHz Microwave Spectroscopy aip.org
C 3904.79383(17) MHz Microwave Spectroscopy aip.org
Iodine Quadrupole Coupling Constants
χaa -459.704(12) MHz Microwave Spectroscopy aip.org
χbb -288.007(18) MHz Microwave Spectroscopy aip.org
χcc 747.711(18) MHz Microwave Spectroscopy aip.org
NMR Chemical Shifts
¹⁹F Chemical Shift (in CD₃CN) -190.3 ppm ¹⁹F NMR Spectroscopy d-nb.info
¹H Chemical Shift (in CDCl₃) 5.63 ppm (²JH,F = 49.5 Hz) ¹H NMR Spectroscopy d-nb.info

X-ray Crystallography of this compound Complexes and Derivatives

While this compound is a liquid at standard conditions, its solid-state structure has been determined by in situ crystallization at low temperatures followed by X-ray diffraction analysis. researchgate.netabcr.com These studies revealed that this compound crystallizes in the orthorhombic space group Abm2. researchgate.netabcr.com The crystal packing is characterized by halogen interactions where the I···I distances are shorter than the sum of their van der Waals radii, an arrangement influenced by the presence of a σ-hole on the iodine atom. abcr.com

X-ray crystallography is a definitive method for the structural elucidation of solid-state derivatives of this compound. researchgate.net A prominent example is (Fluoromethyl)triphenylphosphonium iodide, a salt prepared from this compound. researchgate.netresearchgate.net Single-crystal X-ray analysis determined that this phosphonium (B103445) salt crystallizes in the orthorhombic space group Pna2₁. researchgate.netresearchgate.net The structural data provides precise bond lengths and angles, such as the P1-C19 bond length of 1.810(4) Å and the C19-F1 bond length of 1.379(5) Å. researchgate.net

The technique is also invaluable for characterizing the products of reactions where this compound is used as a monofluoromethylating agent. researchgate.net For instance, monofluoromethyl derivatives of various nucleophiles have been synthesized, and due to the good crystallizing properties of some anions used, the resulting products can be readily characterized by X-ray crystallography. researchgate.net This is particularly useful for identifying products or side products that are difficult to characterize solely by NMR spectroscopy. researchgate.net The study of complexes between this compound and Lewis bases like dimethyl ether and trimethylamine (B31210) also relies on crystallographic data to understand the competition between halogen and hydrogen bonding. researchgate.net

Table 2: Crystallographic Data for this compound (FIM) and a Derivative

Compound (Fluoromethyl)triphenylphosphonium iodide This compound (FIM)
Formula C₁₉H₁₇FIP CH₂FI
Crystal System Orthorhombic Orthorhombic
Space Group Pna2₁ Abm2
Measurement Temperature Not specified 173 K
Reference researchgate.netresearchgate.net researchgate.netabcr.com

Spectroscopic Probes for Reaction Monitoring

Spectroscopic techniques are essential for monitoring the progress of chemical reactions involving this compound. The distinct spectroscopic signatures of the reactants and products allow for real-time or quasi-real-time tracking of the reaction course and for quantitative analysis of the product mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is a primary tool for monitoring reactions where this compound acts as a monofluoromethylating agent. scispace.com The introduction of the fluoromethyl (-CH₂F) group into a molecule results in characteristic signals in both ¹H and ¹⁹F NMR spectra. d-nb.info For example, in the hydrofluoromethylation of alkenes, the conversion of reactants and the formation of the desired product can be quantified by adding an internal standard (like α,α,α-Trifluorotoluene) to the reaction mixture and analyzing it by ¹⁹F NMR. Similarly, ¹H NMR spectroscopy can be used to follow the disappearance of the reactant aldehyde and the appearance of the fluoromethylated amine product in multicomponent synthesis reactions. scispace.com

Infrared (IR) spectroscopy is another valuable technique for reaction monitoring. mdpi.com The change in vibrational modes as functional groups are transformed provides a clear indication of reaction progress. For instance, the disappearance of a reactant's characteristic absorption band and the appearance of new bands corresponding to the product can be tracked over time. mdpi.com

In some applications, multiple techniques are combined for a comprehensive analysis. For example, visible light-mediated radical fluoromethylation reactions using this compound have been monitored using ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products formed. scispace.comrsc.org Furthermore, cyclic voltammetry has been employed to probe the electrochemical properties of this compound, providing mechanistic insights into its reduction potential, which is crucial for designing and monitoring electron-transfer-based reactions. High-resolution rotational spectroscopy can also be used to monitor and analyze reactions in the laboratory, particularly for short-lived species or complex gas-phase reaction mixtures. researchgate.net

Theoretical and Computational Chemistry of Fluoroiodomethane

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations have been instrumental in determining the precise geometric structure of fluoroiodomethane, often in conjunction with experimental techniques like rotational spectroscopy. A landmark study combined high-resolution rotational spectroscopy of various isotopic species (including ¹³CH₂FI, CHDFI, and CD₂FI) with high-level quantum-chemical calculations to derive a semi-experimental equilibrium structure (reSE). fluoromart.comunibo.itaip.orgscience.gov

These integrated studies provide some of the most accurate structural data available for the molecule. The calculations account for electron correlation and relativistic effects, which are significant for the iodine atom. unibo.itaip.org The ground-state rotational constants and the iodine quadrupole-coupling tensor derived from these calculations show excellent agreement with spectroscopic measurements. fluoromart.com The resulting equilibrium structure provides benchmark data for bond lengths and angles.

Table 1: Calculated Equilibrium Structural Parameters of this compound

Parameter Value
C–I Bond Length (rₑ) 2.103 Å
C–F Bond Length (rₑ) 1.396 Å
C–H Bond Length (rₑ) 1.085 Å
∠(HCH) Angle (θₑ) 111.5°
∠(FCI) Angle (θₑ) 109.8°
∠(HCF) Angle (θₑ) 108.7°

Data sourced from high-level ab initio calculations, providing a best estimate for the equilibrium geometry.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study this compound, offering a balance between computational cost and accuracy. cas.cn DFT methods, particularly those including hybrid functionals like B3LYP or double-hybrids like B2PLYP, have been used to calculate molecular properties, vibrational frequencies, and reaction energetics. researchgate.netacs.org

DFT calculations have been crucial in mechanistic investigations of reactions involving this compound. acs.org For example, in studies of photoredox-catalyzed fluoromethylation, DFT has been used to probe the thermodynamics and kinetics of the key halogen-atom transfer (XAT) step. researchgate.netacs.org These computational models help to rationalize why the C–I bond is preferentially cleaved over the much stronger C–F or C–H bonds, confirming that the XAT pathway is kinetically and thermodynamically favored. researchgate.netacs.org DFT is also employed to model transition states in various synthetic transformations, providing insight into the reaction barriers and pathways for monofluoromethylation strategies. cas.cn

Ab Initio Calculations and Electron Correlation Methods

High-level ab initio calculations, which solve the electronic Schrödinger equation without empirical parameters, provide benchmark data for this compound. Methods such as Møller-Plesset perturbation theory (MP2) and the 'gold standard' coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are essential for achieving high accuracy. researchgate.netresearchgate.net

These methods are particularly important for this compound due to the necessity of accurately describing electron correlation and relativistic effects introduced by the heavy iodine atom. aip.org Calculations at the CCSD(T) level, extrapolated to the complete basis set (CBS) limit, have been used to determine a highly accurate equilibrium structure and anharmonic force fields. unibo.ituni-mainz.de These computationally intensive methods are vital for validating the results from more cost-effective DFT calculations and for providing reliable data where experimental results are unavailable. researchgate.netresearchgate.net Studies on complexes of this compound also rely on these methods to accurately compute interaction energies. researchgate.netmdpi.com

Computational Studies of Reaction Pathways and Transition States

Computational chemistry has been pivotal in mapping the reaction pathways of this compound. A significant area of study is its use as a monofluoromethylating agent in photoredox catalysis. researchgate.net Computational studies have explored the mechanism of halogen-atom transfer (XAT) from this compound to a photogenerated radical. researchgate.netacs.org

These studies analyze the potential energy surfaces of the reaction, identifying the transition state structures and calculating the associated activation energies. For instance, investigations into the hydrofluoromethylation of alkenes have used computational analysis to confirm a radical-mediated pathway. rsc.org The calculations show that the homolytic cleavage of the C–I bond is significantly more favorable than the cleavage of the C–F bond, with a calculated bond dissociation energy (BDE) of approximately 55.7 kcal/mol for the C–I bond, compared to 109.9 kcal/mol for the C–F bond. rsc.org These theoretical findings are crucial for understanding reaction feasibility and for designing new synthetic protocols.

Analysis of Non-Covalent Interactions, Including Halogen Bonding

The electronic structure of this compound, featuring an electron-deficient region (a σ-hole) on the iodine atom opposite the C–I bond and acidic C–H bonds, makes it an excellent candidate for studying non-covalent interactions. researchgate.net Extensive computational work has focused on the complexes formed between this compound and various Lewis bases, such as dimethyl ether and trimethylamine (B31210). researchgate.netmdpi.com

These studies investigate the competition between halogen bonding (I···Lewis base) and hydrogen bonding (C–H···Lewis base). researchgate.netrsc.orgnih.gov Ab initio calculations at the MP2 and CCSD(T) levels have been used to determine the geometries and binding energies of the resulting complexes. researchgate.netmdpi.com For the complex with dimethyl ether, calculations firmly identify the hydrogen-bonded complex as more stable. researchgate.net In contrast, with the stronger base trimethylamine, both halogen-bonded and hydrogen-bonded isomers are observed, with the halogen-bonded complex being energetically favored. researchgate.net

Analysis of the molecular electrostatic potential (MEP) confirms a positive potential on the iodine atom, which facilitates the halogen bond. mdpi.com Furthermore, computational studies of this compound in the solid state have used quantum chemical calculations to describe the network of non-covalent interactions that dictate its crystal packing. researchgate.net

Table 2: Calculated Interaction Energies for this compound Complexes

Lewis Base Interaction Type Calculated Complexation Enthalpy (kJ mol⁻¹)
Dimethyl Ether Hydrogen Bond -7.0(2)
Dimethyl Ether Halogen Bond (Not definitively observed/weaker)
Trimethylamine Hydrogen Bond -9.6(2)
Trimethylamine Halogen Bond -12.5(1)

Data derived from a combination of experimental measurements and ab initio calculations. researchgate.net

Applications of Fluoroiodomethane in Specialized Chemical Fields

Radiochemistry and Positron Emission Tomography (PET) Imaging

The fluorine-18 (B77423) (¹⁸F) radioisotope is a preferred radionuclide for PET imaging due to its optimal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. umich.edu [¹⁸F]Fluoroiodomethane serves as a key synthetic precursor, or synthon, for the introduction of the ¹⁸F-fluoromethyl group into molecules targeted for PET radiotracers. researchgate.netmeduniwien.ac.atnih.gov

The primary method for producing [¹⁸F]this compound involves a nucleophilic substitution reaction. researchgate.netnih.gov This process uses cyclotron-produced aqueous [¹⁸F]fluoride, which is reacted with the precursor diiodomethane (B129776) (CH₂I₂). researchgate.net The [¹⁸F]fluoride is typically activated using a phase-transfer catalyst, such as a complex of potassium carbonate and a kryptofix ligand (Kryptofix 2.2.2), in an anhydrous solvent like acetonitrile. The mixture is heated, and the volatile [¹⁸F]this compound product is subsequently purified by distillation. researchgate.net This synthesis can be completed rapidly, typically within 15 minutes, which is crucial given the short half-life of fluorine-18. researchgate.netnih.gov

Table 1: Synthesis Parameters for [¹⁸F]this compound

ParameterDetailsSource(s)
Reaction Type Nucleophilic Substitution ([¹⁸F]F⁻ for I⁻) researchgate.netnih.gov
Precursor Diiodomethane (CH₂I₂) researchgate.net
Fluorine Source [¹⁸F]Fluoride (from ¹⁸O(p,n)¹⁸F reaction)
Activation Kryptofix 2.2.2 / K₂CO₃
Solvent Acetonitrile
Purification Distillation researchgate.net
Synthesis Time ~15 minutes researchgate.netnih.gov
Radiochemical Yield 40 ± 8% (decay-corrected) researchgate.netnih.gov
Stability Stable in common organic solvents and aqueous solutions (pH 1-7); unstable in basic solutions. researchgate.netresearchgate.net

[¹⁸F]this compound is a valuable reagent for the ¹⁸F-fluoroalkylation of various biomolecules. meduniwien.ac.at Its high reactivity toward a range of nucleophiles allows for the efficient incorporation of the [¹⁸F]fluoromethyl group. researchgate.netresearchgate.net This strategy is advantageous for labeling molecules that contain functional groups such as phenols, thiophenols, amines, and amides. researchgate.net The stability of the resulting labeled compound is a critical factor; studies have shown that [¹⁸F]fluoromethylated compounds derived from phenols, thiophenols, and tertiary amines are stable enough for purification and use, whereas those from primary or secondary amines and amides can be unstable. researchgate.netresearchgate.net

Beyond direct nucleophilic substitution, other strategies have been developed. A notable method involves the palladium-mediated cross-coupling of [¹⁸F]this compound with arylboronic acid esters. researchgate.net This reaction allows for the rapid formation of C-[¹⁸F]fluoromethyl bonds on aryl frameworks, expanding the range of molecules that can be labeled for PET imaging. researchgate.net

The application of [¹⁸F]this compound has led to the development of novel radiotracers for imaging specific biological targets. A significant area of research is neuroinflammation, where PET imaging can be used to visualize key markers like the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). google.comacs.org

For instance, researchers have developed ¹⁸F-labeled versions of PBR28, a known TSPO ligand, using [¹⁸F]this compound. google.com These new radiotracers, such as N-(2-[¹⁸F]fluoromethoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, demonstrated pharmacokinetic advantages and high stability in preclinical models of neuroinflammation. google.com The use of fluorine-18 provides a longer half-life compared to carbon-11, facilitating distribution and broader clinical application. umich.edugoogle.com Another radioligand, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide, was developed for imaging the peripheral benzodiazepine receptor in the primate brain, showcasing the versatility of these labeling strategies. acs.org These developments underscore the importance of [¹⁸F]this compound in creating highly selective and specific radiotracers for investigating disease processes in vivo. google.com

18F-Radiolabeling Strategies

Medicinal Chemistry and Bioactive Molecule Synthesis

In medicinal chemistry, the introduction of fluorine into a drug candidate can significantly enhance its pharmacological profile, improving properties such as metabolic stability, binding affinity, and lipophilicity. nih.govrsc.orgscispace.com The monofluoromethyl group, in particular, is often used as a bioisostere for methyl or hydroxyl groups. nih.govnih.gov this compound is a key reagent for installing this valuable motif. chemicalbook.comchemimpex.com

Late-stage functionalization, the process of introducing new chemical groups into a complex molecule at a late step in its synthesis, is a powerful strategy in drug discovery. researchgate.net this compound has proven to be an effective reagent for the late-stage monofluoromethylation of pharmaceutical intermediates and complex bioactive molecules. researchgate.netnih.gov

Recent methodologies often employ radical-based transformations. researchgate.net For example, visible light-mediated approaches can generate fluoromethyl radicals from this compound. nih.govscispace.comrsc.org These radicals can then be used to functionalize complex drug scaffolds with high functional group tolerance. nih.govscispace.com One such method utilizes a silyl (B83357) radical-mediated reaction under blue LED light activation, which facilitates the hydrofluoromethylation of alkenes. rsc.orgresearchgate.net This technique has been applied to the late-stage modification of molecules derived from amino acids and other biologically relevant structures. researchgate.netrsc.org

This compound serves as a versatile reagent for synthesizing fluoromethylated analogues of a wide range of biologically active compounds. chemimpex.comcas.cn The incorporation of the CH₂F group can lead to improved drug properties. nih.gov This has been demonstrated across various classes of compounds, from steroids to N-heterocycles. cas.cnmdpi.com

The reagent can participate in nucleophilic, electrophilic, and radical-based reactions to achieve these transformations. researchgate.net For example, under basic conditions, this compound acts as an electrophilic monofluoromethylating agent for heteroatom nucleophiles (O, S, N, P). acs.org This method has been used to modify complex molecules like the anticonvulsant drug phenytoin (B1677684). acs.org In other approaches, this compound is used to generate lithium fluorocarbenoid (LiCH₂F), a nucleophilic monofluoromethylating agent, which has been used to modify piperidin-4-one derivatives. mdpi.com These strategies provide access to novel fluorinated analogues that are valuable for exploring structure-activity relationships and developing new therapeutic agents. scispace.com

Table 2: Examples of Bioactive Compounds Modified with this compound

Original Compound Class / NameModification StrategyResulting Structure / MoietySource(s)
Androstane (B1237026) derivativesElectrophilic C-H monofluoromethylationFluoromethylated androstane analogues cas.cn
PhenytoinElectrophilic N-monofluoromethylationMono- or bis-monofluoromethylated hydantoin (B18101) nucleus acs.org
Saturated N-heterocycles (e.g., Piperidine)Radical monofluoromethylationα-Fluoromethyl tertiary amine derivatives scispace.comnih.govmdpi.com
β-KetoestersC-Monofluoromethylationα-Fluoromethyl-β-ketoesters researchgate.net
Alkenes (electron-deficient)Radical hydrofluoromethylationβ-Fluoromethyl esters and amides nih.govrsc.orgresearchgate.net

Impact of Fluorine Introduction on Molecular Properties

The incorporation of a fluorine atom into a molecule via a fluoromethyl group can dramatically alter its physicochemical properties. This strategic introduction is a common tactic in medicinal chemistry to enhance a drug candidate's metabolic stability and biological activity. nih.govrsc.org The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to improved oral bioavailability, binding affinity, and resistance to metabolic degradation. nih.gov

The introduction of the fluoromethyl group can also influence fundamental physical properties such as boiling and melting points. For instance, fluoromethyl-substituted pseudohalides like fluoromethyl thiocyanate (B1210189) (FCH₂SCN) and fluoromethyl selenocyanate (B1200272) (FCH₂SeCN), synthesized from this compound, exhibit higher boiling and melting points compared to their non-fluorinated methyl analogues.

A key impact of fluorine introduction is observed in the nuclear magnetic resonance (NMR) spectra of these molecules. The presence of the highly electronegative fluorine atom leads to a deshielding effect on adjacent protons and carbons. This results in downfield shifts in both ¹H and ¹³C NMR spectra. For example, the ¹H NMR signal for the FCH₂ group in fluoromethyl azide (B81097) appears at a lower field compared to the corresponding signal in methyl azide.

Materials Science Applications of this compound as a Precursor

This compound serves as a valuable precursor in materials science, particularly in the synthesis of advanced fluorinated materials and specialty chemicals. vulcanchem.com Its ability to introduce the fluoromethyl group is crucial for developing materials with enhanced properties.

One significant application is in the creation of fluoropolymers. Halomethanes containing iodine can participate in iodo-ene polymerization processes, which enable the generation of high-molecular-weight fluoropolymers. vulcanchem.com These polymers often exhibit improved processability while retaining the desirable characteristics of fluorinated materials, such as chemical resistance and thermal stability. The presence of the polarizable iodine atom can enhance the processability of these semifluorinated iodo-ene polymers. vulcanchem.com

Isotopic Labeling Strategies (¹³C, D) with this compound

This compound and its isotopologues are instrumental in isotopic labeling studies, which are vital for mechanistic investigations in chemistry and for developing tracers for medical imaging. nih.govrsc.org The straightforward synthesis of isotopically labeled this compound provides access to a variety of useful labeled compounds. rsc.orgrsc.org

This versatile chemistry has been successfully applied to reagents labeled with ¹⁸F, ¹³C, and deuterium (B1214612) (D), leading to the creation of over fifty products with applications in medicinal chemistry and positron emission tomography (PET). rsc.orgresearchgate.net For instance, the hydrofluoromethylation of complex biologically active molecules has been achieved using these labeled reagents. nih.govrsc.org

The use of ¹³C and deuterium-labeled this compound allows for detailed studies of reaction mechanisms and the tracking of molecules in biological systems. For example, the hydromethylation of an ethacrynic acid derivative has been successfully performed with various isotopologues of iodomethane, including ¹³CH₃I and CD₃I, demonstrating the utility of these labeled compounds as standards in mass spectrometry. nih.gov

Interactive Table of this compound Applications

Application AreaSpecific UseKey Research Finding
Specialized Chemical Synthesis Stereoselective SynthesisUsed in the diastereoselective synthesis of chiral α-difluoromethylated and α-monofluoromethylated vicinal ethylenediamines. cas.cn
Radical ChemistryActs as a CH₂F radical source in the hydrofluoromethylation of alkenes under blue LED activation. nih.govrsc.org
Organometallic ChemistryEmployed in transition-metal-catalyzed monofluoromethylations, such as the Suzuki-Miyaura coupling. chemicalbook.com
Materials Science Fluoropolymer PrecursorParticipates in iodo-ene polymerization to create high-molecular-weight, processable fluoropolymers. vulcanchem.com
Isotopic Labeling ¹³C LabelingUsed to synthesize ¹³C-labeled products for applications in medicinal chemistry and as mass spectrometry standards. nih.govrsc.org
Deuterium (D) LabelingEmployed in the synthesis of deuterated compounds to study metabolic stability and reaction mechanisms. nih.govrsc.org
¹⁸F RadiosynthesisIts isotopomer, [¹⁸F]this compound, is a precursor for the fluoromethylation of radiopharmaceuticals for PET imaging. wikipedia.org

Future Research Directions and Emerging Paradigms in Fluoroiodomethane Chemistry

Development of Novel Monofluoromethylation Reagents

While fluoroiodomethane is a commercially available and convenient reagent, its direct application is not always optimal for every transformation. acs.orgresearchgate.net A significant research thrust is the design and synthesis of novel, specialized monofluoromethylating agents, often using this compound as the primary source of the CH₂F group. uni-muenchen.de These second-generation reagents are developed to offer enhanced reactivity, selectivity, stability, or handling properties.

Key areas of development include:

Sulfur-Based Reagents: Inspired by the success of trifluoromethylation analogues, researchers have developed sulfur-based reagents for monofluoromethylation. Lu and Shen designed versatile sulfonium (B1226848) ylides that exhibit a broad substrate scope. nih.gov Another important class is fluoroalkyl sulfoximines, which are stable, solid, and easy-to-handle chemicals that can serve as sources of the monofluoromethyl radical under photoredox conditions. researchgate.net

Hypervalent Iodine Reagents: The synergistic combination of photoredox catalysis with hypervalent iodine(III) reagents (HIRs) represents a significant advance. researchgate.net For instance, an iodine(III) reagent with monofluoroacetoxy ligands has been used as a potent source of the monofluoromethyl radical for the oxy-monofluoromethylation of alkenes under mild copper(I) photoredox catalysis. researchgate.net

Organometallic Reagents: this compound serves as a precursor to fluorinated carbenoids and organometallic reagents. chemicalbook.com Our group has previously demonstrated selective iodine/lithium or hydrogen/lithium exchanges on CH₂FI to generate nucleophilic fluoro-containing carbenoids, enabling the synthesis of α-fluoromethyl skeletons and fluorinated three-membered rings. nih.gov In 2017, the first direct nucleophilic monofluoromethylation protocol using fluoromethyllithium (LiCH₂F), generated from CH₂FI, was reported, showcasing its utility with a wide range of electrophiles. chemicalbook.com

These developments are summarized in the table below.

Reagent ClassExample(s)PrecursorActivation MethodApplication
Sulfonium Ylides Monofluoromethyl(phenyl)sulfonium bis(carbomethoxy)methylideThis compoundBaseElectrophilic N-Fluoromethylation of heteroarenes mdpi.com
Sulfoximines Fluoroalkyl sulfoximinesThis compoundPhotoredox CatalysisRadical monofluoromethylation of olefins researchgate.net
Hypervalent Iodine Iodine(III) with monofluoroacetoxy ligandsFluoroacetic acidPhotoredox CatalysisOxy-monofluoromethylation of alkenes researchgate.net
Organometallic Fluoromethyllithium (LiCH₂F)This compoundMeLi·LiBrNucleophilic addition to aldehydes, ketones, imines chemicalbook.com

Asymmetric Monofluoromethylation Reactions

The creation of chiral molecules containing a monofluoromethyl-substituted stereocenter is a formidable challenge in synthetic chemistry, yet it holds immense value for the development of novel therapeutic agents. researchgate.net The CH₂F group can act as a bioisostere for methyl or hydroxyl groups, and its introduction into a molecule can significantly alter biological activity. mdpi.comresearchgate.net Consequently, the development of catalytic asymmetric methods for the enantioselective construction of these stereocenters is a major frontier.

Future research in this area is expected to focus on several key strategies:

Chiral Catalysis: The use of chiral transition metal catalysts, organocatalysts, or phase-transfer catalysts to control the stereochemical outcome of monofluoromethylation reactions is a primary goal. This could involve, for example, the asymmetric addition of a CH₂F nucleophile (derived from this compound) to a prochiral electrophile.

Enantioselective Fluorination: An alternative approach involves the enantioselective fluorination of a pre-functionalized substrate. While many methods exist, developing those that can be applied to complex structures in a predictable manner remains an active area of research. researchgate.net

Synergistic Catalysis: Combining different catalytic systems, such as a chiral hydrogen-bond donor catalyst with an achiral fluoride (B91410) source, has shown promise for controlling regioselectivity and, potentially, enantioselectivity in fluorination reactions. ox.ac.uk Adapting such concepts to monofluoromethylation using this compound-derived species is a logical next step.

Progress in this domain will be crucial for accessing a new chemical space of chiral, monofluoromethylated building blocks for drug discovery and development. researchgate.net

Green Chemistry Approaches in this compound Chemistry

The principles of green chemistry—reducing waste, using safer solvents, improving energy efficiency, and employing catalytic methods—are increasingly influencing the design of synthetic routes. ijnc.iracs.org this compound chemistry is well-positioned to benefit from and contribute to this paradigm shift.

Key green aspects and future directions include:

Inherent Properties of CH₂FI: this compound itself is recognized as a non-ozone-depleting agent, giving it an environmental advantage over some older halogenated compounds. researchgate.netrsc.org

Catalytic Methods: The move away from stoichiometric reagents towards catalytic systems is a core tenet of green chemistry. jocpr.com The increasing use of photoredox and electrochemical methods for generating monofluoromethyl radicals from CH₂FI under mild conditions exemplifies this trend. researchgate.netresearchgate.net These methods often use visible light or electricity as traceless reagents, reducing chemical waste. researchgate.net

Benign Solvents: A significant goal is to replace hazardous organic solvents with more environmentally friendly alternatives. jocpr.com A landmark development is the use of water as a solvent for the photoredox-catalyzed hydrofluoromethylation of unactivated alkenes with this compound. acs.org This approach not only aligns with green chemistry principles but also, in some cases, enhances the reactivity of the CH₂F radical. researchgate.netacs.org

Flow Chemistry: The use of flow microreactors is revolutionizing the use of highly reactive intermediates in synthesis. researchgate.net Flow chemistry can improve safety, control, and scalability, making processes more efficient and greener. Electrochemical syntheses of fluoromethylated heterocycles have been successfully performed in flow reactors, demonstrating the potential for producing gram-scale quantities efficiently. mdpi.comresearchgate.net

Future work will likely focus on combining these approaches, for example, by developing flow-based electrochemical or photochemical monofluoromethylations in aqueous media.

Expanding Substrate Scope and Reaction Diversity

A primary driver in modern synthetic chemistry is the ability to functionalize complex molecules directly, a concept known as late-stage functionalization (LSF). wikipedia.orgmpg.de LSF allows for the rapid diversification of drug candidates and natural products, saving numerous synthetic steps. wikipedia.org Research using this compound is increasingly focused on expanding its applicability to complex substrates and discovering new reaction types.

Broadening Substrate Scope: Early work often focused on simple model substrates. However, recent methods have demonstrated remarkable functional group tolerance, allowing for the monofluoromethylation of a wide array of molecules, including those with sensitive groups like ketones, esters, amides, and various heterocycles. acs.orgnih.gov The successful monofluoromethylthiolation and monofluoromethylation of complex, bioactive molecules and marketed drugs like theophylline (B1681296), cimetidine, and phenytoin (B1677684) highlights the practical utility of these new methods. acs.orgnih.gov

Late-Stage Functionalization: The hydrofluoromethylation of an alkene in the anti-cancer drug Ibrutinib showcases the power of new radical-based methods for LSF. nih.govresearchgate.net Similarly, direct C-H monofluoromethylation of heteroarenes, another key LSF strategy, is being actively developed using photoredox catalysis. researchgate.net

Reaction Diversity: Research continues to uncover new ways to use this compound. Beyond simple nucleophilic substitution, CH₂FI is now used in a variety of transformations:

Hydrofluoromethylation of Alkenes: A direct, single-step method for the hydrofluoromethylation of alkenes using CH₂FI as a radical source has been developed, offering a powerful tool for creating C(sp³)–CH₂F bonds. nih.govresearchgate.net

Multicomponent Reactions: Metal- and photocatalyst-free methods have been devised for the multicomponent synthesis of complex α-fluoromethyl amines and amino acid derivatives from this compound, an aldehyde, and an amine. researchgate.net

Functionalization of Heteroatoms: Methods have been established for the direct and chemoselective monofluoromethylation of a wide range of heteroatom nucleophiles, including those based on oxygen, sulfur, nitrogen, phosphorus, and selenium. acs.orgacs.org

The table below summarizes the expanding scope of substrates amenable to monofluoromethylation using this compound.

Substrate ClassReaction TypeExample
Alkenes (Electron-deficient) Radical Hydrofluoromethylationβ-Fluoromethyl esters and amides researchgate.net
Alkenes (Unactivated) Photoredox-mediated HydrofluoromethylationFunctionalization of complex drug analogues researchgate.netnih.govresearchgate.net
(Hetero)arenes C-H MonofluoromethylationDirect functionalization of caffeine (B1668208) and drug precursors researchgate.net
Heteroatom Nucleophiles Nucleophilic SubstitutionO-, S-, N-, P-, Se-monofluoromethylation acs.orgnih.govacs.org
Imines Nucleophilic Addition of LiCH₂FSynthesis of α-fluoromethyl amines chemicalbook.com

Synergistic Methodologies in Fluorination Chemistry

Some of the most exciting recent breakthroughs have come from the combination of two or more distinct activation or catalytic modes to achieve transformations that are not possible with either method alone. This synergistic approach is a powerful paradigm for discovering new reactions.

Photoredox and Transition Metal/Lewis Acid Catalysis: The merger of visible-light photoredox catalysis with other catalytic cycles is a burgeoning field. researchgate.net Copper(I) photoredox catalysis has been combined with iodine(III) chemistry for oxy-monofluoromethylation. researchgate.net In other systems, a Lewis acid additive has been used to assist the formation of iminium ions in situ, which then act as acceptors for monofluoromethyl radicals generated from CH₂FI. mdpi.comresearchgate.net

Photoredox and Silane Chemistry: The hydrofluoromethylation of alkenes has been achieved by merging photoredox catalysis with silane-mediated deiodination processes, where tris(trimethylsilyl)silane (B43935) acts as a key hydrogen atom transfer reagent. researchgate.netnih.gov This strategy circumvents the challenges associated with the high reduction potential of this compound. nih.gov

Chemoenzymatic Synthesis: The combination of chemical synthesis with biocatalysis offers unparalleled selectivity. researchgate.netmdpi.com While direct enzymatic monofluoromethylation using CH₂FI is an emerging area, related strategies are being developed. For example, halide methyltransferases (HMTs) have been used for the enzymatic synthesis of S-adenosyl-l-methionine (SAM) analogues, and this compound has been shown to be a substrate for some of these enzymes, opening the door to biocatalytic monofluoromethylation. researchgate.net This approach could enable the synthesis of complex, fluorinated natural products and their derivatives with exquisite stereocontrol. nih.gov

The future of this compound chemistry is bright, with ongoing research poised to deliver more powerful, selective, and sustainable methods. The development of novel reagents, the conquest of asymmetric synthesis, and the application of synergistic and green methodologies will ensure that this simple C1 building block continues to play a central role in addressing challenges across the chemical sciences.

Q & A

Basic: What safety protocols should researchers follow when handling fluoroiodomethane in laboratory settings?

This compound requires stringent safety measures due to its hazardous properties, including potential ocular damage, respiratory irritation, and toxicity. Researchers should:

  • Use fluorinated rubber gloves (0.7 mm thickness, tested via EN374) and inspect them prior to use to avoid skin contact .
  • Wear tightly fitting safety goggles and full-face shields to prevent eye exposure .
  • Employ full-body chemical suits and NIOSH/CEN-approved respirators (e.g., full-face supplied air respirators) in poorly ventilated areas .
  • Avoid draining the compound into water systems and adhere to local disposal regulations .

Basic: What experimental methods are recommended for synthesizing and characterizing this compound?

Synthesis and characterization should prioritize reproducibility and safety:

  • Physical Characterization : Measure boiling point (~53°C) and density (2.366 g/mL at 20°C) using calibrated instruments .
  • Purity Assessment : For new batches, use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm identity and purity .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis details in the main text or supplementary materials, depending on data volume .

Advanced: How does fluorination influence the competition between halogen and hydrogen bonding in this compound complexes?

This compound’s dual donor capability (C–I halogen bond and C–H hydrogen bond) creates competitive intermolecular interactions:

  • Experimental Approach : Use infrared (IR) and Raman spectroscopy in liquid krypton (120–156 K) to observe complexes with Lewis bases like trimethylamine. Hydrogen-bonded complexes exhibit enthalpies of -9.6 kJ/mol, while halogen-bonded complexes show stronger binding (-12.5 kJ/mol) .
  • Computational Support : Perform MP2/aug-cc-pVDZ-PP-level ab initio calculations and Monte Carlo Free Energy Perturbation simulations to model binding energetics .
  • Comparative Analysis : Contrast results with dithis compound to assess fluorination effects on bond strength and selectivity .

Advanced: What computational methodologies are suitable for studying this compound’s intermolecular interactions?

Combined theoretical and experimental frameworks yield robust insights:

  • Electronic Structure Calculations : Use MP2/aug-cc-pVDZ-PP to model electron density distributions and bond polarization .
  • Thermodynamic Modeling : Apply statistical thermodynamics to derive complexation enthalpies from spectroscopic data .
  • Validation : Cross-reference computational predictions with experimental IR/Raman spectral shifts (e.g., C–I stretching frequency changes) to confirm interaction mechanisms .

Advanced: How can researchers resolve contradictions in experimental data when studying this compound’s reactivity?

Data discrepancies often arise from competing bonding modes or environmental factors:

  • Controlled Temperature Studies : Conduct experiments in liquid krypton at varying temperatures (120–156 K) to isolate thermodynamic vs. kinetic products .
  • Deuteration Experiments : Compare deuterated and non-deuterated Lewis bases (e.g., trimethylamine-d₉) to distinguish hydrogen-bonding contributions .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.2 kJ/mol in complexation enthalpies) and use error-propagation models in computational outputs .

Basic: What are key considerations for designing experiments involving this compound?

  • Hypothesis-Driven Design : Align objectives with specific interaction mechanisms (e.g., halogen vs. hydrogen bonding) .
  • Instrumentation : Ensure access to low-temperature IR/Raman systems and high-purity reagents .
  • Ethical Compliance : Follow institutional guidelines for hazardous chemical use and data transparency .

Advanced: How should researchers formulate impactful questions about this compound’s chemical behavior?

Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions:

  • Scope : Example: “How does fluorination alter the halogen bond donor strength of iodoalkanes in ternary complexes?” .
  • Literature Integration : Cite foundational studies on halogen bonding (e.g., Costa, 2017) and prior fluorination comparisons .
  • Methodological Clarity : Specify experimental/computational tools (e.g., MP2 calculations, liquid krypton matrices) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.